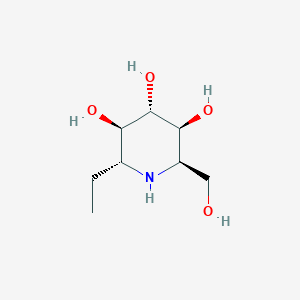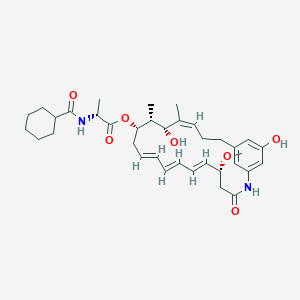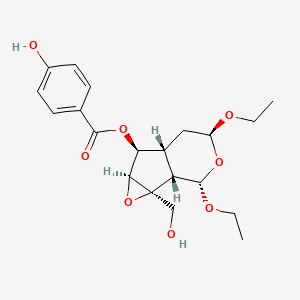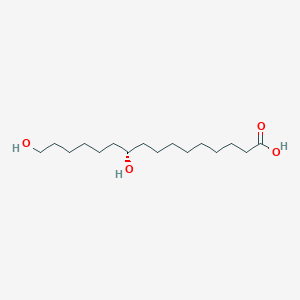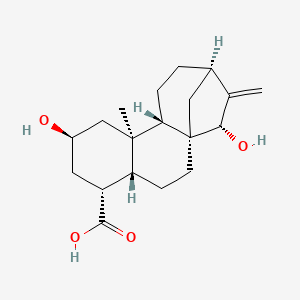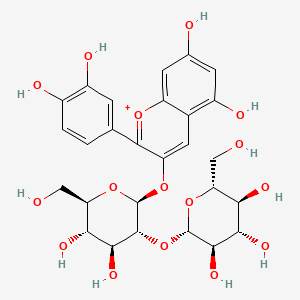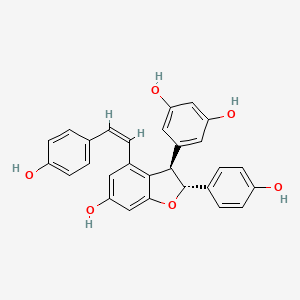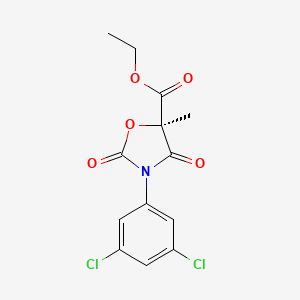
(R)-Chlozolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-chlozolinate is an ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate that is the (R)-enantiomer of chlozolinate. It is an enantiomer of a (S)-chlozolinate.
Aplicaciones Científicas De Investigación
Residue Analysis in Agricultural Products
Chlozolinate, known for its use as a dicarboximide fungicide, particularly in grape cultivation, has been the subject of residue analysis studies. For example, Lentza-Rizos et al. (2000) conducted field trials to assess the residues of chlozolinate in table grapes in Greece. Their study, utilizing gas chromatography, revealed that chlozolinate residues decreased to below the proposed maximum residue levels within 21 days post-application. Interestingly, washing grapes removed up to 80% of chlozolinate, indicating its non-systemic presence on the fruit and reducing potential consumer exposure to this pesticide (Lentza-Rizos et al., 2000).
Impact on Vinification Process
Chlozolinate's behavior during the vinification process was studied by Gennari et al. (1992). They investigated the residual behavior of chlozolinate and its metabolite in wine, finding that chlozolinate was not detectable after the second racking. The study highlighted the reduced metabolite content through the vinification process, shedding light on the impact of winemaking procedures on fungicide residues (Gennari et al., 1992).
Inclusion in Multiresidue Methods
The inclusion of chlozolinate in multiresidue monitoring methods has been validated. Lentza-Rizos and Avramides (1999) demonstrated the high accuracy and precision of a multiresidue gas chromatography method for chlozolinate across various crops. This advancement is significant for routine residue control in agricultural products, ensuring safety and compliance with regulations (Lentza-Rizos & Avramides, 1999).
Biodegradation in Compost
The study of biodegradation kinetics of dicarboximide fungicides, including chlozolinate, in compost was carried out by Vanni et al. (2000). They observed that chlozolinate degraded rapidly in compost, completely disappearing within twelve days. This research is crucial for understanding the environmental fate of chlozolinate and its impact on waste management practices (Vanni et al., 2000).
Degradation in Wine
Research on the degradation of chlozolinate in wine has been conducted by Cabras et al. (1984). They observed that the degradation rate of chlozolinate was influenced by pH levels, with faster degradation at higher pH. This study contributes to understanding how chlozolinate behaves in different food processing conditions and its implications for food safety (Cabras et al., 1984).
Propiedades
Nombre del producto |
(R)-Chlozolinate |
|---|---|
Fórmula molecular |
C13H11Cl2NO5 |
Peso molecular |
332.13 g/mol |
Nombre IUPAC |
ethyl (5R)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3/t13-/m1/s1 |
Clave InChI |
IGUYEXXAGBDLLX-CYBMUJFWSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |
SMILES |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |
SMILES canónico |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)
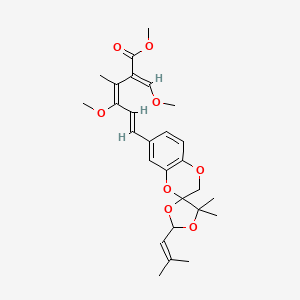
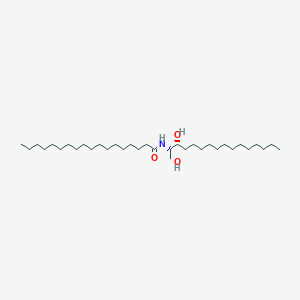
![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)
